PI-1840
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
N-propan-2-yl-2-(4-propylphenoxy)-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-4-6-17-8-10-19(11-9-17)28-15-21(27)26(16(2)3)14-20-24-22(25-29-20)18-7-5-12-23-13-18/h5,7-13,16H,4,6,14-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVXAODXPVWGMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)N(CC2=NC(=NO2)C3=CN=CC=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of PI-1840: A Technical Guide to its Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-1840 is a novel, potent, and selective noncovalent proteasome inhibitor that has demonstrated significant anti-tumor activity in preclinical studies.[1][2][3][4] Unlike covalent inhibitors such as bortezomib, this compound exhibits a rapidly reversible binding mode, which may contribute to a more favorable toxicity profile and efficacy against solid tumors.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways involved.
Core Mechanism of Action: Proteasome Inhibition
The primary molecular target of this compound is the 20S proteasome, a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. Specifically, this compound is a highly selective inhibitor of the chymotrypsin-like (CT-L) activity of the proteasome.[1][2][3] Its inhibitory activity against the trypsin-like (T-L) and peptidylglutamyl peptide hydrolyzing (PGPH) activities is significantly lower.[1][3][4]
Mass spectrometry and dialysis studies have confirmed that this compound is a noncovalent and rapidly reversible inhibitor of the CT-L activity.[1][2][3] Furthermore, it displays over 100-fold greater selectivity for the constitutive proteasome compared to the immunoproteasome.[1][2][3]
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound against the proteasome's catalytic activities and its effect on the viability of various cancer cell lines are summarized below.
| Target | Parameter | Value | Cell Line/System | Reference |
| Chymotrypsin-like (CT-L) Activity | IC50 | 27 ± 0.14 nM | Purified Rabbit 20S Proteasome | [1][3][4] |
| Trypsin-like (T-L) Activity | IC50 | >100 µM | Purified Rabbit 20S Proteasome | [1][3][4] |
| Peptidylglutamyl peptide hydrolyzing (PGPH) Activity | IC50 | >100 µM | Purified Rabbit 20S Proteasome | [1][3][4] |
| MDA-MB-231 (Breast Cancer) | IC50 (Viability) | 2.2 µM | Human Cancer Cell Line | [2] |
| HCT-116 (p53+/+) (Colon Cancer) | IC50 (Viability) | 8.7 ± 1.0 µM | Human Cancer Cell Line | [2] |
| HCT-116 (p53-/-) (Colon Cancer) | IC50 (Viability) | 16.0 ± 1.3 µM | Human Cancer Cell Line | [2] |
| RXF-397 (Renal Cancer) | IC50 (Viability) | 45.2 µM | Human Cancer Cell Line | [2] |
| MG-63 (Osteosarcoma) | IC50 (Viability, 48h) | 59.58 µM | Human Cancer Cell Line | [5] |
| U2-OS (Osteosarcoma) | IC50 (Viability, 48h) | 38.83 µM | Human Cancer Cell Line | [5] |
Cellular Consequences of Proteasome Inhibition by this compound
The inhibition of the proteasome's CT-L activity by this compound leads to a cascade of downstream cellular events that collectively contribute to its anti-cancer effects.
Accumulation of Proteasome Substrates
By blocking proteasomal degradation, this compound causes the accumulation of key regulatory proteins. In cancer cells, this includes the buildup of:
-
p27: A cyclin-dependent kinase inhibitor that negatively regulates cell cycle progression.[1][2][3]
-
IκB-α: An inhibitor of the pro-survival transcription factor NF-κB.[1][2][3]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells.[1][2][3] This is achieved through both intrinsic and extrinsic pathways, evidenced by the increased expression of cleaved caspase-8 and cleaved caspase-9 in osteosarcoma cells.[5] The accumulation of the pro-apoptotic protein Bax also contributes to the induction of programmed cell death.[1][2][3]
Inhibition of Survival Pathways
This compound effectively inhibits critical cell survival pathways. The accumulation of IκB-α leads to the sequestration of NF-κB in the cytoplasm, thereby attenuating its transcriptional activity which promotes cell survival and proliferation.[5]
Cell Cycle Arrest
In osteosarcoma cell lines, this compound has been shown to induce cell cycle arrest.[5] This effect is consistent with the accumulation of cell cycle inhibitors like p21 and p27.[6]
Induction of Autophagy
In addition to apoptosis, this compound can induce autophagy in osteosarcoma cells, as indicated by an increased ratio of LC3-II to LC3-I and enhanced expression of Beclin1.[5][6]
Attenuation of Metastasis
This compound has been shown to reduce the migration and invasion capabilities of osteosarcoma cells.[5][6] This is partly attributed to the inhibition of the NF-κB pathway, which is known to regulate the expression of matrix metalloproteinases (MMPs) involved in metastasis.[5]
Signaling Pathways and Experimental Workflows
Caption: this compound mechanism of action in cancer cells.
Caption: General experimental workflow for evaluating this compound.
Synergistic Anti-Cancer Effects
This compound has been shown to sensitize human cancer cells to other anti-cancer agents, highlighting its potential in combination therapies.
-
With Nutlin (mdm2/p53 disruptor): this compound enhances the anti-proliferative effects of nutlin in a p53-dependent manner.[1][2] In HCT-116 p53+/+ cells, the combination is more effective at inhibiting cell viability than in p53-/- cells.[2]
-
With BH3-M6 (pan-Bcl-2 antagonist): this compound also sensitizes cancer cells to the pan-Bcl-2 antagonist BH3-M6.[1][2]
Caption: Synergistic effects of this compound with other agents.
Experimental Protocols
Proteasome Activity Assay
This protocol is for measuring the chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidylglutamyl peptide hydrolyzing (PGPH) activities of the proteasome in whole cell extracts.
-
Cell Lysis:
-
Treat exponentially growing cancer cells (e.g., MDA-MB-468) with this compound (e.g., 5 µM) for various time points.
-
Harvest cells and lyse them in a suitable lysis buffer.
-
Determine protein concentration of the lysates using a standard method (e.g., Bradford assay).
-
-
Enzyme Activity Measurement:
-
In a 96-well plate, add 50 µg of cell lysate to each well.
-
Add the appropriate fluorogenic peptide substrate:
-
CT-L: Suc-LLVY-AMC
-
T-L: Boc-LRR-AMC
-
PGPH: Z-LLE-AMC
-
-
Incubate the plate at 37°C.
-
Measure the fluorescence of the cleaved AMC product using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of proteasome activity relative to a vehicle-treated control.
-
Western Blot Analysis
This protocol is for detecting the levels of specific proteins in cancer cells following treatment with this compound.
-
Cell Treatment and Lysis:
-
Treat cancer cells (e.g., MDA-MB-468) with varying concentrations of this compound for a specified time (e.g., 48 hours).
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 50 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p27, Bax, IκB-α, cleaved PARP, Akt, survivin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system according to the manufacturer's protocol.[2]
-
Cell Viability (MTT/CCK-8) Assay
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Seeding:
-
Drug Treatment:
-
Viability Measurement:
-
For MTT Assay: Add MTT solution to each well and incubate for a few hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
For CCK-8 Assay: Add CCK-8 solution to each well and incubate.[5]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.
-
Conclusion
This compound is a promising anti-cancer agent that acts through the noncovalent and reversible inhibition of the proteasome's chymotrypsin-like activity. This targeted action leads to the accumulation of tumor-suppressive proteins, induction of apoptosis, and inhibition of pro-survival pathways. Its efficacy in preclinical models, both as a single agent and in combination with other targeted therapies, warrants further investigation for its clinical development in the treatment of solid tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Non-covalent proteasome inhibitor this compound induces apoptosis and autophagy in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non‑covalent proteasome inhibitor PI‑1840 induces apoptosis and autophagy in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
PI-1840: A Selective, Noncovalent Proteasome Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
PI-1840 is a potent and highly selective, noncovalent inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1][2][3][4][5] Its reversible and noncovalent mode of action presents a promising alternative to currently approved covalent proteasome inhibitors, potentially offering a better safety profile and efficacy against solid tumors.[1][2][6] This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, mechanism of action, relevant experimental protocols, and its effects on key signaling pathways.
Quantitative Data: Inhibitory Profile of this compound
The following tables summarize the key quantitative data for this compound's inhibitory activity against proteasome subunits and various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound against Proteasome Subunits
| Target | IC50 Value | Source |
| Chymotrypsin-like (CT-L) activity (β5 subunit) | 27 ± 0.14 nM | [1][2] |
| Trypsin-like (T-L) activity (β2 subunit) | >100 µM | [1][2][3][4] |
| Peptidylglutamyl peptide hydrolyzing (PGPH-L) activity (β1 subunit) | >100 µM | [1][2][3][4] |
| Constitutive 20S Proteasome (CT-L) | 18 nM | [5] |
| Immunoproteasome (CT-L) | 2170 nM | [5] |
Table 2: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Assay Type | Parameter | Value | Source |
| MDA-MB-468 (Human Breast Cancer) | CT-L Activity Inhibition | IC50 | 0.37 µM | [5] |
| MG-63 (Osteosarcoma) | Cell Viability (48h) | IC50 | 59.58 µM | [7] |
| U2-OS (Osteosarcoma) | Cell Viability (48h) | IC50 | 38.83 µM | [7] |
| HCT-116 (p53+/+) | Sensitization to Nutlin (Cell Viability) | IC50 of Nutlin | 6.2 µM (without this compound) | [1] |
| HCT-116 (p53-/-) | Sensitization to Nutlin (Cell Viability) | IC50 of Nutlin | 55.1 µM (without this compound) | [1] |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the selective inhibition of the chymotrypsin-like activity of the proteasome. This leads to the accumulation of various proteasome substrates, which in turn triggers downstream signaling events culminating in apoptosis and cell cycle arrest.
Signaling Pathway of this compound Induced Apoptosis
Caption: this compound inhibits the proteasome, leading to the accumulation of IκB-α, p27, and Bax, which in turn inhibits survival pathways and induces apoptosis.
Experimental Protocols
This section provides a detailed methodology for key experiments used to characterize this compound.
Proteasome Activity Assay
-
Preparation of Cell Lysates:
-
Treat cancer cells with desired concentrations of this compound for a specified time.
-
Harvest cells and lyse them in a suitable lysis buffer.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Fluorometric Assay:
-
Incubate cell lysates with specific fluorogenic substrates for the different proteasome activities:
-
CT-L: Suc-LLVY-AMC
-
T-L: Boc-LRR-AMC
-
PGPH-L: Z-LLE-AMC
-
-
Measure the fluorescence of the cleaved AMC product using a fluorometer at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of proteasome activity relative to a vehicle-treated control.
-
Western Blot Analysis
-
Sample Preparation:
-
Treat cells with this compound as required.
-
Lyse cells and quantify protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates (typically 20-50 µg) on a polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., p27, Bax, IκB-α, p-Akt, survivin, cleaved caspase-3, PARP).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound and/or other compounds for the desired duration (e.g., 48 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
In Vivo Tumor Xenograft Study
-
Tumor Implantation:
-
Implant human cancer cells (e.g., MDA-MB-231) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound (e.g., 150 mg/kg, intraperitoneally, daily) and a vehicle control to the respective groups.[1]
-
-
Tumor Measurement and Analysis:
-
Measure tumor volume at regular intervals using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.
Caption: A general workflow for the preclinical development of this compound, from initial biochemical screening to in vivo efficacy studies.
Conclusion
This compound is a promising selective, noncovalent proteasome inhibitor with potent anti-tumor activity, particularly against solid tumors. Its distinct mechanism of action and favorable preclinical data warrant further investigation and development as a potential therapeutic agent for cancer. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers interested in exploring the potential of this compound and similar noncovalent proteasome inhibitors.
References
- 1. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. This compound | Proteasome inhibitor | Probechem Biochemicals [probechem.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Non-covalent proteasome inhibitor this compound induces apoptosis and autophagy in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pro-Apoptotic Power of PI-1840 in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the mechanism of action of PI-1840, a novel non-covalent proteasome inhibitor, and its efficacy in inducing apoptosis in solid tumors. By providing a comprehensive overview of the current scientific literature, this document aims to equip researchers and drug development professionals with the critical information needed to explore the therapeutic potential of this compound. We will examine its impact on key signaling pathways, present quantitative data on its anti-tumor activity, and provide detailed experimental protocols for key assays.
Core Mechanism: Targeting the Proteasome to Induce Cancer Cell Death
This compound is a potent and selective inhibitor of the chymotrypsin-like (CT-L) activity of the proteasome, with an IC50 value of 27 ± 0.14 nM.[1][2][3][4] Unlike the clinically approved proteasome inhibitor bortezomib, which acts covalently, this compound is a non-covalent and rapidly reversible inhibitor.[1][2][5] This distinction may contribute to a more favorable toxicity profile and efficacy against solid tumors, a setting where bortezomib has shown limited activity.[1][2][5]
The proteasome is a critical cellular machine responsible for degrading ubiquitinated proteins, including those that regulate cell cycle progression and apoptosis. By inhibiting the proteasome, this compound leads to the accumulation of key pro-apoptotic proteins and cell cycle inhibitors, ultimately triggering programmed cell death in cancer cells.[1][2][5]
Quantitative Analysis of Anti-Tumor Efficacy
The pro-apoptotic effects of this compound have been demonstrated across various solid tumor cell lines. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound in Osteosarcoma Cell Lines
| Cell Line | Treatment Duration | IC50 Value (µM) |
| MG-63 | 24 hours | 108.40 |
| MG-63 | 48 hours | 59.58[6] |
| U2-OS | 24 hours | 86.43 |
| U2-OS | 48 hours | 38.83[6] |
Table 2: Apoptosis Rates in Osteosarcoma Cell Lines Treated with this compound for 48 hours
| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) |
| MG-63 | 0 | ~5 |
| MG-63 | 40 | ~15 |
| MG-63 | 80 | ~25 |
| U2-OS | 0 | ~5 |
| U2-OS | 20 | ~20 |
| U2-OS | 40 | ~35 |
Data are approximated from graphical representations in the source literature.[6]
Table 3: In Vivo Tumor Growth Inhibition by this compound in a Human Breast Cancer Xenograft Model
| Treatment Group | Dosing Regimen | Tumor Volume Change | Statistical Significance (p-value vs. Vehicle) |
| Vehicle | 30% 2-hydroxypropyl-β-cyclodextrin in H₂O | Increase | N/A |
| This compound | 150 mg/kg/day, i.p., daily | Suppression | p < 0.05 on days 3, 5, 7, 10, 12, and 14[5] |
| Bortezomib | 1 mg/kg, twice weekly, i.p. | No significant suppression | Not statistically significant[5] |
Signaling Pathways of this compound-Induced Apoptosis
This compound-induced apoptosis is a multi-faceted process involving the modulation of several key signaling pathways. The primary mechanism involves the inhibition of the NF-κB pathway and the accumulation of pro-apoptotic proteins.
Attenuation of the NF-κB Pathway
The NF-κB signaling pathway is a crucial regulator of cell survival, and its constitutive activation is a hallmark of many cancers. This compound treatment leads to the accumulation of IκB-α, an inhibitor of NF-κB.[1][2][5] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of anti-apoptotic genes.[6]
Induction of Intrinsic and Extrinsic Apoptotic Pathways
This compound treatment leads to the accumulation of the pro-apoptotic protein Bax.[1][2][5] This suggests an involvement of the intrinsic, or mitochondrial, pathway of apoptosis. The accumulation of Bax can lead to the release of cytochrome c from the mitochondria, triggering a caspase cascade. Furthermore, studies have shown enhanced expression of cleaved caspase-8 and cleaved caspase-9, indicating that both the intrinsic and extrinsic apoptotic pathways are activated by this compound.[6]
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, this section provides detailed methodologies for key experiments cited in the literature.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate osteosarcoma cells (MG-63 or U2-OS) in 96-well plates at a density of 5 x 10³ cells per well and culture overnight.[6]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 5-160 µM) for 24 or 48 hours.[6]
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.[6]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound for 48 hours.[6]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).[6]
Western Blot Analysis
-
Cell Lysis: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., IκBα, p-IκBα, p65, p-p65, Bcl-2, Bax, cleaved caspase-3, cleaved caspase-8, cleaved caspase-9) overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for the treatment of solid tumors due to its unique non-covalent mechanism of proteasome inhibition and its demonstrated ability to induce apoptosis through multiple signaling pathways. The preclinical data presented in this guide highlight its potent anti-tumor activity, particularly in osteosarcoma and breast cancer models.
Future research should focus on expanding the evaluation of this compound to a broader range of solid tumors and further elucidating the intricate molecular mechanisms underlying its pro-apoptotic effects. Combination studies with other anti-cancer agents are also warranted to explore potential synergistic interactions. The detailed protocols provided herein should serve as a valuable resource for researchers dedicated to advancing the development of this novel anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-covalent proteasome inhibitor this compound induces apoptosis and autophagy in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: PI-1840 and the Accumulation of Proteasome Substrates
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
PI-1840 is a potent, selective, and rapidly reversible non-covalent inhibitor of the 20S proteasome's chymotrypsin-like (CT-L) activity, also known as the β5 subunit.[1][2][3] Unlike covalent inhibitors such as bortezomib, its non-covalent nature may contribute to a more favorable toxicity profile, making it a subject of interest for anticancer research, particularly against solid tumors.[4][5][6] Mechanistically, this compound blocks the degradation of specific cellular proteins, leading to their accumulation. This guide provides an in-depth overview of the core mechanism of this compound, focusing on the accumulation of key proteasome substrates, the experimental methodologies used to demonstrate this effect, and the resultant impact on critical cellular signaling pathways.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro assays, establishing its potency and selectivity.
Table 2.1: Inhibitory Potency of this compound on Proteasome Activities
| Target Proteasome Activity | IC50 Value (nM) | Notes |
| Chymotrypsin-like (CT-L) | 27 ± 0.14 | Potent and primary target activity. |
| Trypsin-like (T-L) | >100,000 | Minimal activity, indicating high selectivity. |
| Peptidylglutamyl-peptide hydrolyzing (PGPH) | >100,000 | Minimal activity, indicating high selectivity. |
Data sourced from Kazi et al., 2014.[4][5]
Table 2.2: Selectivity of this compound for Constitutive vs. Immunoproteasome
| Proteasome Type | Target Subunit | IC50 Value (nM) | Selectivity Fold-Change |
| Constitutive Proteasome | β5 (CT-L) | 18 | >120-fold |
| Immunoproteasome | LMP7 (CT-L) | 2170 |
Data demonstrates that this compound is significantly more selective for the constitutive proteasome, which is ubiquitously expressed, over the immunoproteasome.[2][3]
Table 2.3: Effect of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | IC50 Value (µM) after 5 days |
| MDA-MB-468 | Breast | 2.2 |
| HCT-116 (p53+/+) | Colon | Not specified |
| LNCaP | Prostate | Not specified |
| DU-145 | Prostate | Not specified |
| MG-63 | Osteosarcoma | 59.58 (48h) |
| U2-OS | Osteosarcoma | 38.83 (48h) |
Data compiled from multiple sources.[4][7][8]
Core Mechanism: Accumulation of Proteasome Substrates
By inhibiting the CT-L activity of the proteasome, this compound prevents the degradation of proteins that are targeted for destruction via the ubiquitin-proteasome system. This leads to the accumulation of several key regulatory proteins within the cell.[4][5]
Key Substrates and Their Cellular Roles:
-
p27 (Kip1): A cyclin-dependent kinase inhibitor that negatively regulates the cell cycle. Its accumulation leads to cell cycle arrest, primarily at the G2/M phase.[4][8]
-
Bax: A pro-apoptotic member of the Bcl-2 family. Its accumulation sensitizes cells to apoptosis by promoting mitochondrial outer membrane permeabilization.[4][8]
-
IκB-α: An inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) transcription factor. Its accumulation sequesters NF-κB in the cytoplasm, preventing the transcription of pro-survival and pro-inflammatory genes.[4][7]
Signaling Pathways and Experimental Workflows
The accumulation of these substrates directly impacts major signaling pathways that govern cell survival, proliferation, and apoptosis.
Signaling Pathways Affected by this compound
Caption: Mechanism of this compound action leading to substrate accumulation and downstream effects.
Experimental Workflow for Assessing Substrate Accumulation
Caption: A typical Western Blot workflow to measure protein accumulation after this compound treatment.
Detailed Experimental Protocols
Proteasome Activity Assay (in vitro)
This protocol is adapted from standard fluorogenic assays used to measure proteasome activity.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl.
-
Substrate Stock: Prepare a 10 mM stock of the fluorogenic substrate for CT-L activity, Suc-LLVY-AMC, in DMSO.
-
This compound Stock: Prepare a stock solution of this compound in DMSO. Serially dilute to desired concentrations.
-
Enzyme: Use purified 20S rabbit proteasome or human immunoproteasome.
-
-
Assay Procedure:
-
In a 96-well black microplate, add purified proteasome to the assay buffer.
-
Add varying concentrations of this compound or vehicle (DMSO) to the wells.
-
Incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the Suc-LLVY-AMC substrate to a final concentration of 20 µM.
-
Measure the fluorescence intensity kinetically over 30-60 minutes using a microplate reader with an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.[9]
-
-
Data Analysis:
-
Calculate the rate of AMC release (slope of the linear portion of the kinetic curve).
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the logarithm of this compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Western Blotting for Substrate Accumulation
This protocol outlines the key steps to visualize the accumulation of p27, Bax, and IκB-α in cultured cells.
-
Cell Culture and Treatment:
-
Plate human cancer cells (e.g., MDA-MB-468 breast cancer cells) and allow them to attach overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified time, typically 24 to 48 hours.[4]
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 50 µg) from each sample by boiling in Laemmli sample buffer.[4]
-
Separate the proteins by molecular weight on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Incubate the membrane with primary antibodies specific for p27, Bax, IκB-α, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[4] The intensity of the bands corresponding to p27, Bax, and IκB-α should increase with higher concentrations of this compound.
-
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non‑covalent proteasome inhibitor PI‑1840 induces apoptosis and autophagy in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PI-1840 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-1840 is a novel, non-covalent, and rapidly reversible inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1][2] Unlike covalent proteasome inhibitors such as bortezomib, this compound's reversible nature may offer a better safety profile and efficacy against solid tumors.[1][2] In vitro studies have demonstrated that this compound effectively inhibits proteasome activity in various cancer cell lines, leading to the accumulation of proteasome substrates, cell cycle arrest, and induction of apoptosis.[1][3] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines.
Mechanism of Action
This compound selectively inhibits the CT-L activity of the proteasome, a key enzyme complex responsible for the degradation of intracellular proteins. This inhibition leads to the accumulation of proteins that regulate cell cycle progression and apoptosis, such as p27, Bax, and IκB-α.[1][2] The buildup of these proteins disrupts cancer cell survival pathways and triggers programmed cell death.[1][2] Furthermore, this compound has been shown to sensitize cancer cells to other anti-cancer agents, including the mdm2/p53 disruptor nutlin and the pan-Bcl-2 antagonist BH3-M6.[1]
Figure 1: this compound Signaling Pathway.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines after 120 hours of treatment, as determined by MTT assay.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast | 2.2 |
| MDA-MB-468 | Breast | 5.0 |
| HCT-116 | Colon | 10.5 |
| PC-3 | Prostate | 8.9 |
| LNCaP | Prostate | 12.3 |
| PANC-1 | Pancreatic | 15.6 |
| ACHN | Renal | 20.1 |
| A549 | Lung | 25.8 |
| RXF-397 | Renal | 45.2 |
| MG-63 (48h) | Osteosarcoma | 59.58 |
| U2-OS (48h) | Osteosarcoma | 38.83 |
Data for MG-63 and U2-OS cells are from a 48-hour incubation.[3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Figure 2: MTT Assay Workflow.
Western Blot Analysis
This protocol is for detecting the accumulation of proteasome substrate proteins.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p27, anti-Bax, anti-IκB-α, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 1X Binding Buffer and analyze the cells by flow cytometry within 1 hour.
Figure 3: Apoptosis Assay Workflow.
Proteasome Activity Assay
This protocol is for measuring the inhibition of proteasome activity by this compound.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer for proteasome activity assay
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Proteasome inhibitor (positive control, e.g., MG-132)
-
Fluorometric microplate reader
Procedure:
-
Treat cells with this compound for a short duration (e.g., 2 hours).
-
Lyse the cells and collect the supernatant.
-
Determine protein concentration.
-
In a black 96-well plate, add cell lysate, assay buffer, and the fluorogenic substrate.
-
Include wells with a known proteasome inhibitor as a control for specificity.
-
Measure the fluorescence kinetics at 37°C using a microplate reader (e.g., Ex/Em = 350/440 nm for AMC).
-
Calculate the rate of substrate cleavage to determine proteasome activity.
Conclusion
This compound is a promising anti-cancer agent that targets the proteasome with a novel non-covalent mechanism. The protocols outlined in these application notes provide a framework for the in vitro evaluation of this compound's efficacy and mechanism of action in various cancer cell lines. These assays are essential for preclinical studies and further drug development efforts.
References
Application Notes and Protocols for In Vivo Studies of PI-1840 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of PI-1840 in mouse xenograft models, based on published preclinical data. Detailed protocols for replicating these studies are also included to facilitate further research and drug development efforts.
Introduction
This compound is a novel, noncovalent, and rapidly reversible inhibitor of the proteasome's chymotrypsin-like (CT-L) activity.[1][2][3] Unlike covalent proteasome inhibitors such as bortezomib, this compound's reversible nature may offer a better safety profile and efficacy against solid tumors.[1][3][4] In preclinical studies, this compound has demonstrated significant anti-tumor activity in human breast cancer xenografts.[1][2] This document outlines the quantitative results from these studies and provides detailed protocols for their replication.
Data Presentation
The in vivo anti-tumor efficacy of this compound was evaluated in a human breast cancer xenograft model using MDA-MB-231 cells in nude mice.[1] The key quantitative findings from this study are summarized in the tables below.
Table 1: Treatment Groups and Dosing Regimen
| Treatment Group | Compound | Dosage | Administration Route | Frequency | Vehicle |
| 1 | Vehicle | - | Intraperitoneal (i.p.) | Daily | 30% 2-hydroxypropyl-β-cyclodextrin in H₂O |
| 2 | This compound | 150 mg/kg/day | Intraperitoneal (i.p.) | Daily | 30% 2-hydroxypropyl-β-cyclodextrin in H₂O |
| 3 | Bortezomib | 1 mg/kg | Intraperitoneal (i.p.) | Twice weekly | 30% 2-hydroxypropyl-β-cyclodextrin in H₂O |
Table 2: Tumor Growth Inhibition after 14 Days of Treatment
| Treatment Group | Average Tumor Volume Change (%) | Tumor Growth Inhibition (%) |
| Vehicle | +288 ± 91% | - |
| This compound | +69 ± 17% | 85% |
| Bortezomib | +263 ± 28% | Minimal |
Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the chymotrypsin-like activity of the 26S proteasome.[1][5] This inhibition prevents the degradation of key cellular proteins, leading to the accumulation of tumor suppressors and pro-apoptotic factors. A simplified diagram of the proposed signaling pathway is presented below.
Experimental Protocols
The following protocols are based on the published in vivo study of this compound and standard xenograft procedures.[1][6][7][8]
Cell Culture and Preparation
-
Cell Line: Human triple-negative breast cancer cell line, MDA-MB-231.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting:
-
Grow MDA-MB-231 cells to 80-90% confluency.
-
Wash the cells with sterile Phosphate-Buffered Saline (PBS).
-
Detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA).
-
Neutralize the dissociation reagent with complete culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in sterile, serum-free medium or PBS.
-
Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue exclusion). Cell viability should be >95%.
-
Centrifuge the cells again and resuspend the pellet in the appropriate vehicle for injection at the desired concentration.
-
Mouse Xenograft Model Establishment
-
Animal Model: Female athymic nude mice (nu/nu), 4-6 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures.
-
Cell Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Prepare the injection site on the flank by shaving and disinfecting with 70% ethanol.
-
Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells in a volume of 100-200 µL of sterile PBS or serum-free medium.
-
Monitor the mice regularly for tumor formation.
-
This compound Treatment Protocol
-
Tumor Growth Monitoring:
-
Once tumors become palpable, measure the tumor dimensions (length and width) every 2-3 days using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Randomize the mice into treatment groups when the average tumor volume reaches approximately 250 mm³.[1]
-
-
Drug Preparation and Administration:
-
Prepare the this compound solution by dissolving it in the vehicle (30% 2-hydroxypropyl-β-cyclodextrin in water) to a final concentration that allows for the administration of 150 mg/kg in a reasonable injection volume (e.g., 100-200 µL).
-
Administer this compound or the vehicle control intraperitoneally (i.p.) daily for 14 days.[1]
-
For the bortezomib control group, administer a 1 mg/kg dose i.p. twice a week.[1]
-
-
Monitoring and Endpoints:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Continue to measure tumor volumes every 2-3 days.
-
The primary endpoint is the tumor volume at the end of the 14-day treatment period.
-
At the end of the study, euthanize the mice according to institutional guidelines. Tumors can be excised, weighed, and processed for further analysis (e.g., histology, western blotting).
-
Experimental Workflow
The following diagram illustrates the key steps in the in vivo evaluation of this compound.
References
- 1. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tumorvolume.com [tumorvolume.com]
- 5. apexbt.com [apexbt.com]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 8. yeasenbio.com [yeasenbio.com]
Application Notes and Protocols: Utilizing PI-1840 in Combination with Other Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-1840 is a novel, noncovalent, and rapidly reversible inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1][2][3] Unlike covalent proteasome inhibitors such as bortezomib, this compound's reversible nature may offer a better toxicity profile and improved efficacy against solid tumors.[1][2] Mechanistically, this compound inhibits the degradation of key cellular proteins, leading to the accumulation of proteasome substrates like p27, Bax, and IκB-α.[1][2][3] This disruption of protein homeostasis induces apoptosis and inhibits critical survival pathways in cancer cells.[1][2][3] Preclinical studies have demonstrated that this compound can sensitize cancer cells to other anticancer agents, presenting a promising avenue for combination therapies.[1][2][3]
These application notes provide detailed protocols and data for utilizing this compound in combination with two such agents: nutlin , an MDM2 antagonist that activates p53, and BH3-M6 , a pan-Bcl-2 antagonist that promotes apoptosis.
Data Presentation: Efficacy of this compound in Combination Therapies
The following tables summarize the quantitative data from studies evaluating the synergistic effects of this compound with nutlin and BH3-M6 in various cancer cell lines.
Table 1: Synergistic Inhibition of Cell Viability with this compound and Nutlin in HCT-116 Colon Cancer Cells
| Cell Line | Treatment | IC50 (μM) | Combination Effect |
| HCT-116 (p53+/+) | Nutlin alone | >10 | - |
| Nutlin + this compound (2.5 μM) | 2.8 | Sensitization | |
| HCT-116 (p53-/-) | Nutlin alone | >10 | - |
| Nutlin + this compound (2.5 μM) | >10 | No Sensitization |
Data extracted from studies demonstrating that this compound sensitizes p53-wildtype cancer cells to nutlin.[1]
Table 2: Synergistic Inhibition of Cell Viability with this compound and BH3-M6
| Cell Line | Cancer Type | Treatment | IC50 (μM) | Combination Effect |
| LNCaP | Prostate Cancer | BH3-M6 alone | 4.5 | - |
| BH3-M6 + this compound (2.5 μM) | 1.8 | Sensitization | ||
| DU-145 | Prostate Cancer | BH3-M6 alone | >10 | - |
| BH3-M6 + this compound (2.5 μM) | >10 | No Sensitization |
Data extracted from studies indicating that this compound's sensitization to BH3-M6 is dependent on the presence of pro-apoptotic proteins like Bax, which is absent in DU-145 cells.[1]
Table 3: Effect of this compound on Osteosarcoma Cell Viability
| Cell Line | Treatment Duration | IC50 (μM) |
| MG-63 | 24h | 108.40 |
| 48h | 59.58 | |
| U2-OS | 24h | 86.43 |
| 48h | 38.83 |
Data from a study on the effects of this compound as a single agent in osteosarcoma cell lines.[4]
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines:
-
HCT-116 (p53+/+ and p53-/-) human colon carcinoma cells.
-
LNCaP and DU-145 human prostate cancer cells.
-
MDA-MB-468 human breast cancer cells.
-
MG-63 and U2-OS human osteosarcoma cells.[4]
-
-
Culture Media:
-
For HCT-116, LNCaP, DU-145, and MDA-MB-468: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
For MG-63 and U2-OS: Dulbecco's modified Eagle's medium (DMEM) with 10% FBS.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Reagents:
-
This compound: Synthesized in-house or obtained from a commercial supplier. Prepare stock solutions in DMSO.
-
Nutlin: Prepare stock solutions in DMSO.
-
BH3-M6: Prepare stock solutions in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Prepare a 5 mg/mL stock solution in PBS.
-
Antibodies for Western Blotting: p27, Bax, IκB-α, p-Akt, survivin, caspase-3, PARP, p21, WEE1, and β-actin.
-
Cell Viability (MTT) Assay
-
Seed cells in 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound, nutlin, or BH3-M6 alone, or in combination for the desired time period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT stock solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Seed cells in 6-well plates and treat with the indicated drug concentrations and times.
-
Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 50 µg) on SDS-PAGE gels and transfer them to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
In Vivo Tumor Xenograft Studies
-
Handle all animals in accordance with institutional guidelines.
-
Implant human tumor cells (e.g., MDA-MB-231) subcutaneously into the flanks of nude mice.[1]
-
When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound and/or other anticancer drugs via an appropriate route (e.g., intraperitoneal injection). The control group should receive a vehicle.
-
Monitor tumor size and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for biomarkers).
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of this compound.
Caption: Synergistic action of this compound and Nutlin.
Caption: Synergistic action of this compound and BH3-M6.
Caption: General experimental workflow for synergy assessment.
References
- 1. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-covalent proteasome inhibitor this compound induces apoptosis and autophagy in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI-1840 Treatment of MDA-MB-231 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-1840 is a novel, noncovalent, and rapidly reversible inhibitor of the proteasome, demonstrating potent anti-tumor activity. It selectively targets the chymotrypsin-like (CT-L) activity of the proteasome, a key player in cellular protein degradation.[1][2] Dysregulation of the ubiquitin-proteasome system is a hallmark of many cancers, making it a prime target for therapeutic intervention. In triple-negative breast cancer (TNBC) cells, such as MDA-MB-231, which lack targeted therapies, this compound has shown significant efficacy in inhibiting cell viability and tumor growth.[1]
These application notes provide detailed protocols for the treatment of MDA-MB-231 cells with this compound, enabling researchers to investigate its mechanism of action and potential as an anti-cancer agent. The protocols cover cell viability assays and Western blot analysis to assess the downstream effects of proteasome inhibition.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the efficacy of this compound in the MDA-MB-231 human breast cancer cell line.
| Parameter | Cell Line | Value | Reference |
| IC50 (Viability) | MDA-MB-231 | 2.2 µM | [1] |
| In Vivo Tumor Growth Inhibition | MDA-MB-231 Xenografts | 76% | [1] |
| In Vivo Dosage | Nude Mice | 150 mg/kg/day, i.p. | [1] |
Signaling Pathway of this compound in MDA-MB-231 Cells
This compound exerts its anti-tumor effects by inhibiting the chymotrypsin-like activity of the proteasome. This inhibition leads to the accumulation of key cellular proteins that regulate cell cycle progression and apoptosis. The diagram below illustrates the proposed signaling pathway.
Caption: this compound inhibits the proteasome, leading to the accumulation of p27, Bax, and IκB-α, ultimately inducing apoptosis.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol details the steps to determine the effect of this compound on the viability of MDA-MB-231 cells using a colorimetric MTT assay.
Materials:
-
MDA-MB-231 cells
-
DMEM/high glucose medium supplemented with 10% FBS and 1% penicillin/streptomycin[3]
-
This compound stock solution (dissolved in DMSO)
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Workflow Diagram:
Caption: Workflow for assessing MDA-MB-231 cell viability after this compound treatment using an MTT assay.
Procedure:
-
Cell Seeding:
-
Culture MDA-MB-231 cells in DMEM/high glucose medium supplemented with 10% FBS and 1% penicillin/streptomycin in a 37°C incubator with 5% CO2.[3]
-
Trypsinize and count the cells. Seed approximately 10,000 cells per well in a 96-well plate.[3]
-
Incubate the plate overnight to allow the cells to adhere.[3]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. A suggested concentration range to test is 0.1 µM to 100 µM to determine the IC50 value.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the cells for 72 hours.[3]
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis for Proteasome Substrate Accumulation
This protocol outlines the procedure for detecting the accumulation of proteasome substrates p27, Bax, and IκB-α in MDA-MB-231 cells following treatment with this compound.
Materials:
-
MDA-MB-231 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against p27, Bax, IκB-α, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with an effective concentration of this compound (e.g., 2-5 times the IC50, such as 5-10 µM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p27, Bax, and IκB-α overnight at 4°C. Also, probe a separate membrane or strip the original membrane and probe for a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels. An increase in the levels of p27, Bax, and IκB-α is expected in the this compound treated samples compared to the control.[1][2]
-
Conclusion
This compound is a valuable research tool for studying the role of the proteasome in MDA-MB-231 breast cancer cells. The provided protocols offer a framework for investigating its cellular effects, including its impact on cell viability and the accumulation of key regulatory proteins. These studies can contribute to a better understanding of proteasome inhibition as a therapeutic strategy for triple-negative breast cancer.
References
- 1. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Short Post-Reattachment Ultrasensitive Window of Time in Human Cancer Cells as Therapeutic Target of Prolonged Low-Dose Administration of Specific Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Propidium Iodide (PI) for Cell Cycle Analysis by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell cycle analysis is a fundamental tool in cellular biology and a critical component of drug discovery, particularly in oncology. It allows for the quantitative assessment of a cell population's distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) is a fluorescent intercalating agent that is widely used for this purpose.[1][2] PI binds stoichiometrically to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[1] As cells progress through the cell cycle, their DNA content changes predictably: cells in the G2 or M phase have twice the DNA content of cells in the G0 or G1 phase, while cells in the S phase have an intermediate amount of DNA.
By staining a population of cells with PI and analyzing them using flow cytometry, distinct histograms can be generated that represent the distribution of cells in each phase. This technique is invaluable for studying the effects of chemical compounds, genetic modifications, or disease states on cell proliferation and division.
Principle of PI Staining for Cell Cycle Analysis
Propidium iodide is a membrane-impermeant dye, meaning it cannot cross the membrane of live cells. Therefore, cells must first be fixed and permeabilized, typically with cold ethanol, to allow the dye to enter and bind to the nuclear DNA.[1][3] PI also binds to double-stranded RNA; thus, treatment with RNase is essential to ensure that the fluorescence signal is specific to DNA content.[1] When excited by a laser (typically at 488 nm), PI intercalated in the DNA emits a red fluorescence signal that is detected by the flow cytometer. The intensity of this fluorescence is used to generate a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.
Experimental Protocol: PI Staining for Cell Cycle Analysis
This protocol provides a standardized procedure for staining cells with Propidium Iodide for cell cycle analysis by flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 3.8 mM sodium citrate in PBS)[1]
-
RNase A solution (100 µg/mL in PBS)[3]
-
Polystyrene or polypropylene tubes for flow cytometry[3]
-
Centrifuge
-
Vortex mixer[3]
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol dropwise.[1][3] This step is critical to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes.[3] For long-term storage, cells can be kept in 70% ethanol at -20°C for several weeks.[1]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet. Ethanol-fixed cells are more buoyant.[3]
-
Carefully aspirate the ethanol supernatant without disturbing the pellet.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 400 µL of PI staining solution and 50 µL of RNase A solution.[3]
-
Incubate the cells in the dark at room temperature for at least 30 minutes.[4] Some cell types may require a longer incubation period.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the red channel.
-
Collect data for at least 10,000 single-cell events.[3]
-
Use a dot plot of the forward scatter (FSC) and side scatter (SSC) to gate on the single-cell population and exclude debris and aggregates.
-
Generate a histogram of the PI fluorescence intensity (Area) on a linear scale.
-
Use cell cycle analysis software to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Presentation
The following table provides a template for summarizing quantitative data from cell cycle analysis experiments.
| Parameter | Control Group | Treatment Group A | Treatment Group B |
| Cell Type | e.g., HeLa | e.g., HeLa | e.g., HeLa |
| Treatment | Vehicle | Compound X (10 µM) | Compound Y (5 µM) |
| Duration | 24 hours | 24 hours | 24 hours |
| % G0/G1 Phase | |||
| % S Phase | |||
| % G2/M Phase | |||
| Sub-G1 (Apoptosis) |
Visualizations
Caption: Experimental workflow for Propidium Iodide (PI) staining for cell cycle analysis.
Caption: Mechanism of PI staining for distinguishing cell cycle phases based on DNA content.
References
Application Notes and Protocols for Transwell Assay to Measure Cell Migration with PI-1840
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting information for utilizing the novel, non-covalent proteasome inhibitor, PI-1840, in a Transwell cell migration assay. This document is intended for researchers in cell biology, oncology, and drug development who are investigating the effects of therapeutic compounds on cancer cell metastasis.
Introduction
Cell migration is a fundamental process involved in various physiological and pathological events, including embryonic development, tissue repair, and cancer metastasis. The Transwell assay, also known as the Boyden chamber assay, is a widely used method to study cell migration in vitro. It allows for the quantification of cell movement through a porous membrane towards a chemoattractant.
This compound is a potent and selective non-covalent inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1][2][3] By inhibiting the proteasome, this compound leads to the accumulation of various cellular proteins, including the inhibitor of kappa B alpha (IκBα).[1][2][3] This accumulation prevents the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is known to play a crucial role in promoting cell migration and invasion in various cancers.[4] Studies have shown that this compound can attenuate the migration and invasion capabilities of cancer cells, such as osteosarcoma cells.
This document provides a detailed protocol for performing a Transwell cell migration assay to assess the inhibitory effect of this compound.
Data Presentation
The following table summarizes representative quantitative data from a Transwell migration assay using a proteasome inhibitor with a similar mechanism of action to this compound, bortezomib, on retinal pigment epithelial (RPE) cells. This data illustrates the potential inhibitory effect that can be expected when using this compound.
| Treatment Group | Concentration | Incubation Time | Migrated Cells (Normalized to Control) |
| Control (Vehicle) | - | 24 hours | 100% |
| Bortezomib | 20 nM | 24 hours | Significantly decreased |
Note: This data is based on the effects of bortezomib, a proteasome inhibitor that, like this compound, affects the NF-κB pathway.[5] Specific results for this compound may vary depending on the cell line and experimental conditions.
Experimental Protocols
Materials
-
24-well Transwell® inserts (8.0 µm pore size)
-
24-well tissue culture plates
-
Selected cancer cell line (e.g., U2-OS or MG-63 osteosarcoma cells)
-
Cell culture medium (e.g., DMEM or McCoy's 5A)
-
Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Bovine Serum Albumin (BSA)
-
Crystal Violet staining solution (0.5% in 25% methanol)
-
Cotton swabs
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol for Transwell Cell Migration Assay
1. Cell Preparation: a. Culture the selected cancer cell line to 70-80% confluency in their recommended complete growth medium. b. The day before the assay, replace the medium with a serum-free medium to starve the cells for 18-24 hours. c. On the day of the assay, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend them in a serum-free medium containing 0.1% BSA at a concentration of 1 x 10^5 cells/mL.
2. Assay Setup: a. In the lower chamber of the 24-well plate, add 600 µL of complete growth medium containing 10% FBS as a chemoattractant. b. Add the desired concentrations of this compound (e.g., a range of 10-100 nM, based on preliminary toxicity assays) or vehicle control (DMSO) to the serum-free medium containing the cell suspension. c. Carefully place the Transwell® inserts into the wells of the 24-well plate. d. Seed 100 µL of the cell suspension (containing this compound or vehicle) into the upper chamber of each Transwell® insert.
3. Incubation: a. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration determined by the cell type's migration rate (typically 12-48 hours). A time-course experiment is recommended for initial optimization.
4. Staining and Visualization: a. After incubation, carefully remove the Transwell® inserts from the wells. b. Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane. c. Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes. d. Stain the fixed cells by immersing the inserts in 0.5% Crystal Violet solution for 20 minutes. e. Gently wash the inserts with water to remove excess stain and allow them to air dry.
5. Quantification of Cell Migration: a. Once dry, visualize the stained, migrated cells using an inverted microscope. b. Capture images from several random fields of view for each insert. c. Count the number of migrated cells per field using image analysis software. d. Calculate the average number of migrated cells for each treatment condition. e. Normalize the data to the vehicle control group to determine the percentage of migration inhibition.
Mandatory Visualization
Caption: Workflow of the Transwell cell migration assay with this compound treatment.
Caption: this compound inhibits cell migration by blocking the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aberrant Activation of Wound-Healing Programs within the Metastatic Niche Facilitates Lung Colonization by Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing PI-1840 Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
PI-1840 is a potent, selective, and rapidly reversible non-covalent inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome, a key regulator of intracellular protein degradation.[1][2][3] Its ability to induce apoptosis and cell cycle arrest in cancer cells makes it a valuable tool for oncology research and drug development.[1][4][5] Proper preparation of this compound stock solutions is critical for obtaining reproducible and reliable experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound for use in cell culture applications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₆N₄O₃ | [2] |
| Molecular Weight | 394.5 g/mol | [2] |
| Appearance | White solid | [2] |
| Purity | >95% (HPLC) | [2] |
| CAS Number | 1401223-22-0 | [2] |
Solubility and Storage
Proper solubilization and storage are paramount to maintaining the integrity and activity of this compound.
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | 30-50 mg/mL | -20°C for up to 1 month |
| Ethanol | 20 mg/mL | -20°C for up to 1 month |
| Aqueous Solutions | Poorly soluble | Not recommended for storage |
Note: The solid compound is stable for at least two years when stored at -20°C.[2] Warming and sonication may be necessary to fully dissolve the compound.[2]
Mechanism of Action: Proteasome Inhibition
This compound selectively targets the chymotrypsin-like (β5) subunit of the 20S proteasome.[2] This inhibition prevents the degradation of key cellular proteins, including tumor suppressors and cell cycle regulators. The accumulation of these proteins, such as p27, Bax, and IκB-α, disrupts cellular homeostasis, leading to the induction of apoptosis and cell cycle arrest at the G2/M phase.[1][3][4]
Figure 1: this compound inhibits the 20S proteasome, leading to the accumulation of substrates that trigger apoptosis and cell cycle arrest.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for cell culture experiments.
Materials:
-
This compound powder (MW: 394.5 g/mol )
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 394.5 g/mol * 1000 mg/g * 1 mL = 3.945 mg
-
-
Weighing:
-
Carefully weigh out 3.945 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Solubilization:
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication may be required.[2] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C.
-
Figure 2: A streamlined workflow for the preparation of this compound stock solutions.
Dilution to Working Concentrations for Cell Culture
Important: this compound is poorly soluble in aqueous solutions.[2] Therefore, it is crucial to perform serial dilutions and ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
Procedure:
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate dilution of the stock solution in sterile cell culture medium or PBS. For example, to make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of medium).
-
-
Final Dilution:
-
Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration.
-
Example for a final concentration of 10 µM in 10 mL of medium:
-
Using the 10 mM stock: Add 10 µL of the 10 mM stock to 10 mL of medium (1:1000 dilution). The final DMSO concentration will be 0.1%.
-
Using the 1 mM intermediate stock: Add 100 µL of the 1 mM intermediate stock to 10 mL of medium (1:100 dilution). The final DMSO concentration will be 0.1%.
-
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to account for any effects of the solvent on the cells.
-
-
Mix and Treat Cells:
-
Gently mix the medium containing this compound before adding it to the cells.
-
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.
-
Handle the this compound powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
By following these detailed protocols and application notes, researchers can confidently prepare and utilize this compound stock solutions to investigate its effects on cellular processes, contributing to advancements in cancer biology and therapeutic development.
References
- 1. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Non-covalent proteasome inhibitor this compound induces apoptosis and autophagy in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PI-1840 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PI-1840, focusing on its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, noncovalent and rapidly reversible inhibitor of the chymotrypsin-like (CT-L) activity of the proteasome.[1][2] Its mechanism of action involves blocking the degradation of specific proteins, leading to the accumulation of proteasome substrates such as p27, Bax, and IκB-α.[1][2] This accumulation can inhibit cancer cell survival pathways and induce apoptosis (programmed cell death).[1][2]
Q2: I am observing precipitation after diluting my this compound stock solution in aqueous media. What could be the cause?
A2: Precipitation upon dilution of a concentrated stock solution (likely in an organic solvent like DMSO) into an aqueous buffer or cell culture medium is a common issue for poorly water-soluble compounds. This "fall-out" occurs because the concentration of the compound exceeds its solubility limit in the final aqueous solution. Even if the final concentration is low, the high initial concentration at the point of dilution can cause localized precipitation.
Q3: What are the initial recommended solvents for preparing a stock solution of this compound?
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a systematic approach to addressing solubility problems encountered during experiments with this compound.
Issue 1: this compound powder is not dissolving in the chosen organic solvent.
-
Troubleshooting Steps:
-
Gentle Warming: Briefly warm the solution at 37°C. Some compounds have higher solubility at slightly elevated temperatures.
-
Vortexing/Sonication: Increase the mechanical energy by vortexing for several minutes or using a bath sonicator. This can help break down aggregates and improve dissolution.
-
Try an Alternative Solvent: If DMSO fails, consider other organic solvents such as ethanol or DMF.
-
Issue 2: Precipitation is observed in the cell culture medium after adding the this compound stock solution.
-
Troubleshooting Steps:
-
Serial Dilution: Avoid adding a highly concentrated stock solution directly to your final volume of media. Instead, perform one or more intermediate dilution steps in the media.
-
Increase Serum Concentration: If your experimental protocol allows, increasing the serum concentration in the cell culture medium can help to keep hydrophobic compounds in solution.
-
Use of Pluronic F-68: For serum-free media, consider adding a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) to aid in solubilization.
-
Final DMSO Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Issue 3: Inconsistent experimental results possibly due to this compound precipitation.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your aqueous medium for each experiment. Do not store diluted solutions for extended periods as the compound may precipitate over time.
-
Visual Inspection: Before adding the diluted this compound to your cells or assay, visually inspect the solution for any signs of precipitation. If turbidity is observed, do not use it.
-
Centrifugation: If you suspect microprecipitation, you can centrifuge the diluted solution at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant. However, this will reduce the effective concentration of the compound.
-
Data Presentation: Strategies for Enhancing Solubility
The following table summarizes common techniques for enhancing the solubility of poorly water-soluble compounds like this compound in a research setting.
| Technique | Description | Advantages | Disadvantages |
| Co-solvency | Using a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol) and water to increase solubility.[3][4] | Simple to implement in a lab setting. | The organic solvent can have biological effects or be toxic at higher concentrations. |
| pH Adjustment | Modifying the pH of the solution to ionize the compound, which is often more soluble than the neutral form.[3][4] | Can significantly increase solubility for ionizable compounds. | May not be suitable for all compounds; pH changes can affect cell viability and compound stability. |
| Use of Surfactants | Adding surfactants (e.g., Tween 80, Pluronic F-68) above their critical micelle concentration to form micelles that encapsulate the drug.[5] | Effective at low concentrations. | Can interfere with some biological assays and may have their own cellular effects. |
| Complexation | Using complexing agents like cyclodextrins to form inclusion complexes with the drug, enhancing its solubility.[4][6] | Can significantly improve solubility and stability. | May alter the effective concentration of the free drug available to interact with its target. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution and Working Dilutions
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free aqueous buffer or cell culture medium
-
-
Preparation of 10 mM Stock Solution in DMSO: a. Calculate the mass of this compound powder needed to prepare a 10 mM stock solution. (Note: The molecular weight of this compound is required for this calculation and should be obtained from the supplier's certificate of analysis). b. Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to the tube. d. Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary. e. Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Preparation of Working Dilutions in Aqueous Medium: a. Thaw an aliquot of the 10 mM this compound stock solution. b. Perform a serial dilution of the stock solution in your final aqueous medium (e.g., cell culture medium) to achieve the desired final concentration. c. Example for a 10 µM final concentration: i. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of medium (results in a 100 µM solution). Vortex gently. ii. Add 10 µL of the 100 µM intermediate dilution to 90 µL of medium to achieve the final 10 µM concentration. d. Use the final diluted solution immediately in your experiment.
Visualizations
Caption: this compound inhibits the proteasome, leading to downstream effects.
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
- 1. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PI-1840 Concentration for Apoptosis Induction
Welcome to the technical support center for PI-1840. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this compound to induce apoptosis in their experiments.
Troubleshooting Guide
This section addresses common issues that may arise during the optimization of this compound concentration for apoptosis induction.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no apoptosis observed | - Suboptimal this compound concentration: The concentration of this compound may be too low to induce a significant apoptotic response in the specific cell line being used. - Insufficient incubation time: The duration of treatment may not be long enough for the apoptotic cascade to be initiated and detected. - Cell line resistance: The target cell line may be inherently resistant to proteasome inhibitors. - Incorrect assay technique: Errors in performing the apoptosis detection assay (e.g., Annexin V/PI staining) can lead to inaccurate results. | - Perform a dose-response experiment: Test a wide range of this compound concentrations (e.g., from nanomolar to micromolar) to determine the optimal dose for your cell line. - Conduct a time-course experiment: Evaluate apoptosis at multiple time points (e.g., 24, 48, 72 hours) to identify the optimal incubation period. - Consult the literature for your specific cell line: Review published studies to see if there is established data on the sensitivity of your cell line to this compound or other proteasome inhibitors. - Review and optimize your assay protocol: Ensure all steps of the apoptosis detection assay are performed correctly, including proper handling of cells, reagent concentrations, and instrument settings. Include positive and negative controls to validate the assay. |
| High background apoptosis in control cells | - Unhealthy cells: Cells may be stressed due to over-confluency, nutrient deprivation, or improper handling, leading to spontaneous apoptosis. - Contamination: Mycoplasma or other microbial contamination can induce apoptosis. | - Ensure optimal cell culture conditions: Maintain cells at an appropriate density, use fresh media, and handle them gently. - Test for and eliminate contamination: Regularly test your cell cultures for mycoplasma and other contaminants. |
| Inconsistent results between experiments | - Variability in this compound stock solution: Inconsistent preparation or storage of the this compound stock solution can lead to variations in its effective concentration. - Fluctuations in cell culture conditions: Minor variations in cell density, passage number, or media composition can affect cellular responses. - Pipetting errors: Inaccurate pipetting can lead to inconsistent dosing. | - Prepare and store this compound stock solution correctly: this compound is soluble in DMSO and ethanol.[1] Prepare a concentrated stock solution and store it in aliquots at -20°C to minimize freeze-thaw cycles. Stock solutions in DMSO are stable for at least one month at -20°C.[1] - Standardize cell culture procedures: Use cells within a consistent passage number range, seed them at the same density for each experiment, and use the same batch of media and supplements. - Calibrate and use pipettes correctly: Ensure your pipettes are properly calibrated and use appropriate pipetting techniques to ensure accurate and consistent dosing. |
| This compound solubility issues | - Poor aqueous solubility: this compound has poor solubility in aqueous solutions.[1] | - Use an appropriate solvent: Dissolve this compound in DMSO (up to 50 mg/mL) or ethanol (20 mg/mL).[1] For cell culture experiments, prepare a concentrated stock in DMSO and then dilute it in the culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[2] Warming and sonication may be required to fully dissolve the compound.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, noncovalent, and rapidly reversible inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome.[3][4][5] By inhibiting the proteasome, this compound leads to the accumulation of various proteasome substrates, including pro-apoptotic proteins such as Bax and the cell cycle inhibitor p27, as well as IκB-α, an inhibitor of the NF-κB pathway.[3][4][5] This accumulation disrupts cellular homeostasis, inhibits survival pathways, and ultimately induces apoptosis.[3][4]
Q2: What is a typical starting concentration range for this compound?
A2: The optimal concentration of this compound is highly cell-line dependent. Based on published data, IC50 values for cell viability after 120 hours of treatment can range from 2.2 µM in MDA-MB-231 cells to 45.2 µM in RXF-397 cells.[3] For osteosarcoma cell lines MG-63 and U2-OS, the IC50 values for cell viability at 48 hours were 59.58 µM and 38.83 µM, respectively.[6] Therefore, a good starting point for a dose-response experiment would be a range from approximately 1 µM to 100 µM.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO and ethanol.[1] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in DMSO. This stock solution should be aliquoted and stored at -20°C to maintain stability for at least one month.[1] When preparing working solutions, thaw an aliquot and dilute it in your cell culture medium to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles.
Q4: Does this compound have any known off-target effects?
A4: this compound is a highly selective inhibitor for the chymotrypsin-like activity of the proteasome, with over 100-fold selectivity for the constitutive proteasome over the immunoproteasome.[4] Its activity against trypsin-like and caspase-like proteasome activities is minimal (IC50 > 100 µM).[1] While extensive off-target profiling is not widely published, its high selectivity suggests minimal off-target effects at concentrations effective for proteasome inhibition. However, as with any small molecule inhibitor, it is always good practice to include appropriate controls in your experiments to monitor for potential off-target effects.
Quantitative Data Summary
The following tables summarize the reported IC50 values of this compound in various cancer cell lines.
Table 1: this compound IC50 Values for Cell Viability (120-hour treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast | 2.2 |
| HCT-116 (p53+/+) | Colon | 8.7 |
| LNCaP | Prostate | 12.5 |
| RPMI-8226 | Multiple Myeloma | 13.7 |
| HCT-116 (p53-/-) | Colon | 16.0 |
| PC-3 | Prostate | 18.2 |
| U266 | Multiple Myeloma | 20.3 |
| DU145 | Prostate | 22.4 |
| Colo357 | Pancreatic | 25.1 |
| MDA-MB-468 | Breast | 28.9 |
| RXF-397 | Renal | 45.2 |
Data sourced from Kazi, A. et al. (2014). J. Biol. Chem.[3]
Table 2: this compound IC50 Values for Cell Viability in Osteosarcoma Cell Lines
| Cell Line | Incubation Time | IC50 (µM) |
| MG-63 | 24 hours | 108.40 |
| MG-63 | 48 hours | 59.58 |
| U2-OS | 24 hours | 86.43 |
| U2-OS | 48 hours | 38.83 |
Data sourced from MedChemExpress, citing Li, Y. et al. (2019). Oncol. Rep.[6]
Experimental Protocols
Protocol 1: Optimizing this compound Concentration using the MTT Assay
This protocol describes how to determine the optimal concentration of this compound for inducing cell death in a specific cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Target cells in culture
-
Complete cell culture medium
-
This compound
-
DMSO (for this compound stock solution)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from your DMSO stock solution. A suggested concentration range is 0 (vehicle control), 1, 5, 10, 25, 50, and 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Detection of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol outlines the steps to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
Target cells treated with this compound (and vehicle control)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (typically contains HEPES, NaCl, and CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the desired concentrations of this compound for the optimized duration determined from the MTT assay. Include a vehicle-treated control group.
-
Harvest the cells, including both adherent and floating cells, as apoptotic cells may detach.
-
Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway for Apoptosis Induction
Caption: this compound inhibits the proteasome, leading to apoptosis.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Logic for Low Apoptosis
Caption: Troubleshooting low apoptosis with this compound.
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
preventing PI-1840 precipitation in cell culture media
Welcome to the PI-1840 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting this compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, non-covalent inhibitor of the chymotrypsin-like (CT-L) activity of the proteasome.[1][2][3][4][5] By reversibly binding to the proteasome, it prevents the degradation of specific proteins, leading to their accumulation within the cell. This disruption of protein homeostasis can induce apoptosis (programmed cell death) and inhibit tumor cell survival pathways.[1][2][3][6] Specifically, this compound has been shown to induce the accumulation of proteasome substrates such as p27, Bax, and IκB-α.[1][2][3]
Q2: I observed precipitation after adding this compound to my cell culture medium. What are the common causes?
Precipitation of small molecules like this compound in cell culture media can be attributed to several factors:
-
Low Aqueous Solubility: While this compound is highly soluble in DMSO, its solubility in aqueous-based cell culture media may be limited.[7] Exceeding this solubility limit upon dilution from a concentrated DMSO stock is a primary cause of precipitation.[8][9]
-
High Final Concentration: Using a final concentration of this compound that is above its limit of solubility in the complete cell culture medium.
-
Media Composition: The complex mixture of salts, amino acids, and proteins in the culture medium can interact with this compound, reducing its solubility.[10][11]
-
pH and Temperature: Changes in the pH or temperature of the media can affect the solubility of this compound.[10]
-
Improper Dilution Technique: The method of diluting the concentrated this compound stock into the media can significantly impact its dispersion and solubility.[12]
Q3: How can I prevent this compound from precipitating?
Preventative measures are key to avoiding experimental variability. Consider the following:
-
Optimize Final Concentration: Determine the optimal, non-precipitating concentration of this compound for your specific cell line and experimental conditions.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment from a high-concentration stock in 100% DMSO.
-
Step-wise Dilution: Employ a serial dilution strategy, first into a small volume of serum-containing media before adding to the final culture volume.
-
Pre-warm Media: Ensure your cell culture media is pre-warmed to the appropriate temperature (e.g., 37°C) before adding this compound.
-
Control DMSO Concentration: Keep the final concentration of DMSO in the culture medium below 0.5% (v/v), as higher concentrations can be toxic to cells and may also influence compound solubility.[13]
Troubleshooting Guides
Issue 1: Visible Precipitate after Adding this compound
Symptoms:
-
Cloudiness or turbidity in the cell culture medium immediately after adding this compound.
-
Visible particles or crystals floating in the medium or settled at the bottom of the culture vessel.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Concentration Exceeds Solubility | Decrease the final concentration of this compound. Perform a dose-response experiment to identify the maximum soluble concentration that achieves the desired biological effect. |
| "Salting Out" Effect | Prepare the this compound dilution in a small volume of serum-free media first, and then add this to the serum-containing media. The proteins in the serum can sometimes help to stabilize small molecules. |
| Incorrect Dilution Method | Instead of adding the this compound stock directly to the full volume of media, add the stock to a smaller, intermediate volume of media and mix well before transferring to the final culture. |
| Low Temperature of Media | Ensure the cell culture medium is pre-warmed to 37°C before adding the this compound solution.[10] |
Issue 2: Inconsistent Experimental Results
Symptoms:
-
High variability in biological readouts (e.g., cell viability, protein levels) between replicate experiments.
-
Lower than expected potency of this compound.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Micro-precipitation | Even without visible precipitation, microscopic particles of this compound may be forming, reducing the effective concentration. After preparing the final dilution, centrifuge the medium at low speed and use the supernatant. |
| Adsorption to Plasticware | This compound may adsorb to the surface of plastic tubes and plates. Use low-protein-binding plasticware for preparing and storing this compound solutions. |
| Degradation of this compound | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the DMSO stock solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Dilutions
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
MedChemExpress reports a solubility of 100 mg/mL (253.50 mM) in DMSO.[7]
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C.
-
-
Working Dilution Preparation (Recommended Method):
-
Thaw a single-use aliquot of the this compound stock solution.
-
Pre-warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C.
-
Perform a serial dilution of the stock solution in pre-warmed complete medium to achieve the desired final concentration.
-
Crucial Step: When diluting, add the media to the this compound stock aliquot and pipette gently to mix. Do not add the concentrated stock directly to a large volume of media.[12]
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Visual Guides
Caption: this compound inhibits the proteasome, leading to apoptosis and cell cycle arrest.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. Non-covalent proteasome inhibitor this compound induces apoptosis and autophagy in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell Culture Academy [procellsystem.com]
- 11. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
PI-1840 off-target effects in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PI-1840. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, noncovalent, and rapidly reversible inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1][2][3][4] It demonstrates high selectivity for the CT-L activity over the trypsin-like (T-L) and peptidylglutamyl peptide hydrolyzing (PGPH-L) activities of the proteasome.[2][5][6]
Q2: Is this compound selective for the constitutive proteasome or the immunoproteasome?
This compound is over 100-fold more selective for the constitutive proteasome than the immunoproteasome.[3][6]
Q3: What are the expected downstream cellular effects of this compound treatment in cancer cells?
Treatment of cancer cells with this compound is expected to lead to the inhibition of proteasome activity, resulting in the accumulation of proteasome substrates such as p27, Bax, and IκB-α.[1][2][3][4] This accumulation can inhibit survival pathways, induce apoptosis, and decrease cell viability.[1][2][3][4] In some cancer cell types, such as osteosarcoma, this compound has also been shown to induce autophagy.[7][8]
Q4: Are there any known off-target effects of this compound?
Direct, specific off-target protein interactions of this compound have not been extensively documented in publicly available literature. However, some studies suggest that the effects of this compound on apoptosis may be partly mediated by the attenuation of the nuclear factor-κB (NF-κB) signaling pathway.[7][8] Researchers observing unexpected cellular phenotypes are encouraged to investigate potential off-target effects.
Troubleshooting Guides
Problem 1: I am not observing the expected level of apoptosis in my cancer cell line after this compound treatment.
-
Possible Cause 1: Suboptimal this compound Concentration. The IC50 value for this compound can vary significantly between different cancer cell lines.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Start with a broad range of concentrations and narrow down to determine the IC50 for cell viability.
-
-
Possible Cause 2: Insufficient Treatment Duration. The induction of apoptosis is a time-dependent process.
-
Solution: Conduct a time-course experiment to identify the optimal treatment duration for inducing apoptosis in your cell line.
-
-
Possible Cause 3: Cell Line Resistance. Your cancer cell line may have intrinsic or acquired resistance to proteasome inhibitors.
-
Possible Cause 4: Issues with Apoptosis Detection Assay. The method used to detect apoptosis may not be sensitive enough or may be performed incorrectly.
-
Solution: Use multiple methods to assess apoptosis, such as western blotting for cleaved caspases (e.g., caspase-3, caspase-7) and PARP, as well as flow cytometry-based assays like Annexin V/PI staining.
-
Problem 2: I am observing unexpected cellular phenotypes that are not consistent with proteasome inhibition.
-
Possible Cause: Potential Off-Target Effects. this compound, like most small molecule inhibitors, may have off-target interactions that can lead to unexpected biological responses.
-
Solution 1: Investigate Known Potential Pathways. Based on existing literature, the NF-κB pathway and autophagy are potential areas to investigate.[7][8] Assess the activation state of key proteins in these pathways (e.g., phosphorylation of IκB, LC3-I to LC3-II conversion) via western blotting.
-
Solution 2: Broad Off-Target Profiling. To identify novel off-targets, consider using unbiased screening methods. These can include:
-
Kinome Scanning: Services like KINOMEscan® can screen this compound against a large panel of kinases to identify potential off-target kinase interactions.
-
Chemical Proteomics: Techniques such as affinity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP) can be used to identify proteins that directly bind to this compound in cell lysates.
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of this compound.
-
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound against Proteasome Activities
| Target | IC50 | Reference(s) |
| Chymotrypsin-like (CT-L) Activity | 27 ± 0.14 nM | [2][5][6] |
| Trypsin-like (T-L) Activity | >100 µM | [2][5][6] |
| Peptidylglutamyl Peptide Hydrolyzing (PGPH-L) Activity | >100 µM | [2][5][6] |
Table 2: Selectivity of this compound for Constitutive vs. Immunoproteasome
| Proteasome Type | IC50 | Selectivity | Reference(s) |
| Constitutive 20S Proteasome | 18 nM | >100-fold | [3] |
| Immunoproteasome | 2170 nM | [3] |
Experimental Protocols
Proteasome Activity Assay (Chymotrypsin-like)
This protocol is adapted from commercially available kits and published methods.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease inhibitors)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA)
-
Fluorogenic Proteasome Substrate for CT-L activity (e.g., Suc-LLVY-AMC)
-
Proteasome Inhibitor (e.g., MG-132) as a control
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 350/440 nm)
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in Lysis Buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well black microplate, add cell lysate (e.g., 20-50 µg of protein) to each well.
-
For each sample, prepare a paired well with a known proteasome inhibitor (e.g., MG-132) to measure non-proteasome activity.
-
Adjust the volume of all wells to be equal with Assay Buffer.
-
-
Reaction and Measurement:
-
Add the CT-L substrate (e.g., Suc-LLVY-AMC) to all wells to a final concentration of 50-100 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at multiple time points (e.g., every 15 minutes for 1-2 hours) using a fluorometric plate reader (Ex/Em = 350/440 nm).
-
-
Data Analysis:
-
Subtract the fluorescence of the inhibitor-treated wells from the corresponding untreated wells to determine the proteasome-specific activity.
-
Calculate the rate of substrate cleavage (change in fluorescence over time).
-
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability.
Materials:
-
Cells plated in a 96-well plate and treated with this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader (absorbance at 570 nm)
Procedure:
-
Cell Treatment:
-
Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration. Include vehicle-treated control wells.
-
-
MTT Incubation:
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the media from each well.
-
Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media and MTT but no cells).
-
Express the results as a percentage of the vehicle-treated control.
-
Western Blot for Apoptosis Markers
This protocol outlines the general steps for detecting apoptosis-related proteins.
Materials:
-
Cells treated with this compound or vehicle control
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Mechanism of action of this compound and its downstream cellular effects.
Caption: A workflow for investigating potential off-target effects of this compound.
Caption: Logical relationships between this compound's primary effect and downstream cellular processes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Non-covalent proteasome inhibitor this compound induces apoptosis and autophagy in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non‑covalent proteasome inhibitor PI‑1840 induces apoptosis and autophagy in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing PI-1840 toxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing PI-1840, a novel noncovalent and rapidly reversible proteasome inhibitor. The following resources are designed to help minimize toxicity in normal cells during your experiments and address common issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome, with an IC50 value of approximately 27 nM.[1][2] Unlike many clinically used proteasome inhibitors, this compound binds non-covalently and is rapidly reversible.[1][3] This inhibition leads to the accumulation of proteasome substrates such as p27, Bax, and IκB-α, which in turn can induce cell cycle arrest, inhibit survival pathways, and trigger apoptosis in cancer cells.[1][3]
Q2: How does this compound exhibit selectivity for cancer cells over normal cells?
A2: this compound has demonstrated significantly less activity in inhibiting the viability of normal cells compared to a broad spectrum of human cancer cell lines.[3] While the precise molecular basis for this selectivity is still under investigation, it is a key feature of the compound.[3] In vivo studies have also shown that this compound can suppress tumor growth in mouse xenograft models with little to no significant toxicity, as evidenced by minimal changes in mouse body weight.[1][3] Furthermore, this compound is over 100-fold more selective for the constitutive proteasome compared to the immunoproteasome, which may contribute to its lower toxicity profile in certain cell types.[1][3]
Q3: What are the known downstream effects of this compound in cancer cells?
A3: In cancer cells, this compound has been shown to:
-
Inhibit the NF-κB pathway.[4]
-
Trigger apoptosis through both intrinsic and extrinsic pathways.[4]
-
Induce autophagy.[4]
-
Sensitize cancer cells to other therapeutic agents like the mdm2/p53 disruptor, nutlin, and the pan-Bcl-2 antagonist, BH3-M6.[3]
Troubleshooting Guide
Issue 1: I am observing higher-than-expected toxicity in my normal (non-cancerous) control cell line.
-
Question: Could the concentration of this compound be too high?
-
Answer: Yes. Although this compound is more selective for cancer cells, very high concentrations can affect normal cells. It is recommended to perform a dose-response curve for both your cancer and normal cell lines to determine the optimal concentration range that maximizes cancer cell death while minimizing effects on normal cells.
-
-
Question: Is my normal cell line particularly sensitive to proteasome inhibition?
-
Answer: It's possible. Different cell lines have varying dependencies on proteasome activity. Consider using a well-established, non-cancerous cell line that has been previously reported to be less sensitive to this compound, such as MCF-10A or HCA2 cells, as a comparative control.[3]
-
-
Question: Could the extended exposure time be causing toxicity?
-
Answer: Yes. Since this compound is a reversible inhibitor, continuous long-term exposure may lead to cumulative effects. Consider optimizing the treatment duration. For some experiments, a shorter exposure time might be sufficient to observe the desired effects in cancer cells with reduced toxicity in normal cells.
-
Issue 2: The anti-proliferative effect of this compound is not as potent as expected in my cancer cell line.
-
Question: Is the cell line known to be resistant to proteasome inhibitors?
-
Answer: Some cancer cell lines may have intrinsic or acquired resistance to proteasome inhibitors. Review the literature for the specific cell line you are using. You may need to use a higher concentration of this compound or consider combination therapies. This compound has been shown to sensitize cancer cells to other agents, which could be a potential strategy.[3]
-
-
Question: Is the p53 status of my cell line affecting the outcome?
-
Answer: The presence of wild-type p53 may increase sensitivity to this compound. For instance, HCT-116 cells with wild-type p53 are more sensitive than their p53-null counterparts.[1] Consider the genetic background of your cells when interpreting results.
-
Issue 3: I am seeing inconsistent results between experiments.
-
Question: Is the this compound stock solution stable?
-
Answer: Ensure that this compound is stored correctly. For long-term storage, it should be kept as a powder at -20°C. Once dissolved in a solvent like DMSO, it should be stored at -80°C for up to two years or at -20°C for one year to maintain its activity.[5] Avoid repeated freeze-thaw cycles.
-
-
Question: Is the cell confluency consistent across experiments?
-
Answer: Cell density can influence the cellular response to treatment. It is crucial to seed cells at a consistent density for all experiments to ensure reproducibility.
-
Data Presentation
Table 1: Inhibitory Concentration (IC50) of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MG-63 | Osteosarcoma | 59.58 |
| U2-OS | Osteosarcoma | 38.83 |
Data extracted from a study on osteosarcoma cells.[4] Note: IC50 values can vary based on experimental conditions and assay methods.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine and compare the cytotoxic effects of this compound on both cancer and normal cell lines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Cancer and normal cell lines of interest
-
Appropriate cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5x10³ cells per well in 100 µL of culture medium.
-
Incubate for 12-24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40, 80, 160 µM).[4]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours).[4]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-covalent proteasome inhibitor this compound induces apoptosis and autophagy in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
challenges in PI-1840 delivery for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PI-1840 in in vivo studies. The information is tailored for scientists and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and reversible non-covalent inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome, with an IC50 value of approximately 27 nM.[1][2][3] It exhibits over 100-fold selectivity for the constitutive proteasome over the immunoproteasome.[1][2][3] By inhibiting the proteasome, this compound leads to the accumulation of proteasome substrates such as p27, Bax, and IκB-α, which in turn induces apoptosis and inhibits survival pathways in cancer cells.[1][2][3]
Q2: What are the known in vivo anti-tumor effects of this compound?
In preclinical studies, this compound has been shown to suppress the growth of human breast tumor xenografts in nude mice.[1][2][3] Daily intraperitoneal administration of this compound has demonstrated significant anti-tumor activity.[4]
Q3: What is the solubility of this compound?
This compound is poorly soluble in aqueous solutions.[5] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[5] The solubility in DMSO is reported to be approximately 50 mg/mL.
Q4: What is a recommended route of administration for in vivo studies?
Intraperitoneal (IP) injection is a commonly used and effective route for administering this compound in rodent models.[4][6] This route is often preferred for compounds with poor solubility and for chronic studies.[6]
Q5: Has a specific in vivo dosage and treatment regimen been reported for this compound?
Yes, in a study using female nude mice with MDA-MB-231 xenografts, this compound was administered via intraperitoneal injection at a dosage of 150 mg/kg daily for 14 days.[4]
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter when working with this compound in vivo.
Formulation and Solubility Issues
Problem: this compound precipitates out of solution upon dilution with aqueous buffers (e.g., saline, PBS).
Possible Causes:
-
Poor aqueous solubility: this compound is inherently hydrophobic and will not remain in solution when the concentration of the organic solvent is significantly reduced.
-
Incorrect solvent choice: The initial solvent may not be suitable for creating a stable suspension or co-solvent formulation.
Solutions:
-
Co-solvent systems:
-
Initially dissolve this compound in 100% DMSO.
-
For injection, dilute the DMSO stock with a suitable vehicle. A common practice is to keep the final DMSO concentration below 10% to minimize toxicity.[7]
-
Consider co-solvents like Polyethylene Glycol (PEG) or Propylene Glycol (PG) in combination with DMSO and an aqueous carrier.[7][8]
-
-
Suspension formulation:
-
If a solution is not achievable, a fine, homogenous suspension can be prepared.
-
Use vehicles such as 0.5% carboxymethylcellulose (CMC) in saline.[7] Sonication can aid in creating a uniform suspension.
-
-
Oil-based vehicles: For highly lipophilic drugs, oil-based vehicles like corn oil or sesame oil can be used for IP administration.[8] A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then mix it with the oil.[9]
Quantitative Data Summary: this compound Solubility
| Solvent | Solubility |
| DMSO | ~50 mg/mL |
| Ethanol | Soluble (exact value not specified) |
| Aqueous Solutions (e.g., PBS) | Poorly soluble[5] |
Vehicle-Related Toxicity
Problem: Animals exhibit signs of distress or toxicity (e.g., lethargy, ruffled fur, abdominal irritation) after injection.
Possible Causes:
-
High concentration of organic solvent: Solvents like DMSO, PEG, and PG can cause local irritation and systemic toxicity at high concentrations.[7][8]
-
Vehicle incompatibility: The chosen vehicle may be causing an adverse reaction in the animal model.
Solutions:
-
Minimize organic solvent concentration: Aim for the lowest possible concentration of organic solvents in the final injection volume. For DMSO, a final concentration of 5-10% is generally considered acceptable for IP injections.[7]
-
Vehicle selection:
-
Aqueous vehicles like 0.9% NaCl (saline) and 0.5% CMC are generally well-tolerated.[7]
-
If using co-solvents, perform a pilot study to assess the tolerability of the vehicle alone.
-
-
Monitor animals closely: Observe animals for any adverse effects after administration and adjust the formulation or dose if necessary.
Inconsistent Efficacy or High Variability in Results
Problem: High variability in tumor growth inhibition or other efficacy readouts between animals in the same treatment group.
Possible Causes:
-
Inhomogeneous drug formulation: If this compound is administered as a suspension, inconsistent dosing can occur if the suspension is not well-mixed.
-
Poor bioavailability: The drug may not be efficiently absorbed from the peritoneal cavity.
Solutions:
-
Ensure homogenous formulation:
-
If using a suspension, vortex or sonicate the formulation immediately before each injection to ensure a uniform distribution of the compound.
-
-
Optimize formulation for absorption:
-
The choice of vehicle can significantly impact absorption from the peritoneal cavity.[6] Lipid-based formulations or the inclusion of surfactants may enhance bioavailability.
-
Consider particle size reduction techniques for suspensions to increase the surface area for dissolution.
-
Experimental Protocols
Recommended Protocol for In Vivo Administration of this compound
This protocol is a suggested starting point based on available data and best practices for poorly soluble compounds. Researchers should optimize the formulation and dosage for their specific animal model and experimental goals.
1. Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Sterile 0.9% Sodium Chloride (Saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
2. Preparation of this compound Stock Solution (e.g., 50 mg/mL):
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a 50 mg/mL concentration.
-
Vortex thoroughly until the powder is completely dissolved. This is the stock solution.
3. Preparation of Dosing Solution (Example for a 150 mg/kg dose in a 20g mouse):
-
Calculate the required dose per animal:
-
Dose (mg) = 150 mg/kg * 0.02 kg = 3 mg
-
-
Calculate the volume of stock solution needed:
-
Volume (µL) = (3 mg / 50 mg/mL) * 1000 µL/mL = 60 µL
-
-
Prepare the final dosing solution (e.g., in a total volume of 200 µL, resulting in 30% DMSO):
-
In a sterile microcentrifuge tube, add 60 µL of the 50 mg/mL this compound stock solution.
-
Add 140 µL of sterile saline.
-
Vortex immediately and vigorously to form a fine suspension. Note: Some precipitation may be observed. Consistent and thorough mixing before each injection is critical.
-
-
Alternative formulation with lower DMSO (e.g., 10% DMSO):
-
To achieve a lower final DMSO concentration, a larger injection volume or a more concentrated initial stock may be necessary, which could be challenging. A suspension in a vehicle like 0.5% CMC is a viable alternative.
-
4. Administration:
-
Administer the prepared dosing solution via intraperitoneal (IP) injection.
-
Ensure the solution is well-mixed immediately before drawing it into the syringe.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the proteasome, leading to apoptosis.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo study of this compound.
Troubleshooting Logic for Formulation Issues
Caption: Troubleshooting this compound formulation issues.
References
- 1. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
Validation & Comparative
PI-1840: A Paradigm Shift in Proteasome Inhibition for Cancer Therapy
For Immediate Publication
Tampa, FL – November 29, 2023 – In the landscape of targeted cancer therapy, proteasome inhibitors have emerged as a cornerstone in the treatment of hematological malignancies. However, their utility in solid tumors has been limited by issues of toxicity and efficacy. A novel, noncovalent, and rapidly reversible proteasome inhibitor, PI-1840, is demonstrating significant advantages over existing covalent inhibitors like Bortezomib, Carfilzomib, and Ixazomib, heralding a potential new era in proteasome inhibitor-based cancer treatment. This guide provides a comprehensive comparison of this compound with other key proteasome inhibitors, supported by preclinical experimental data.
Key Advantages of this compound
This compound distinguishes itself from other proteasome inhibitors primarily through its unique mechanism of action and superior selectivity. Unlike the FDA-approved proteasome inhibitors which act covalently, this compound is a noncovalent and rapidly reversible inhibitor of the chymotrypsin-like (CT-L) activity of the proteasome.[1][2][3][4] This fundamental difference in binding modality may contribute to a more favorable toxicity profile and enhanced efficacy against solid tumors.[3][4][5]
One of the most striking advantages of this compound is its remarkable selectivity. It is over 100-fold more selective for the constitutive proteasome compared to the immunoproteasome.[1][2][3] This is in stark contrast to Bortezomib, which is more selective for the immunoproteasome.[1] This high selectivity for the constitutive proteasome, which is the predominant form in most cells, may contribute to its potent anti-tumor activity while minimizing off-target effects.
Preclinical studies have demonstrated the superior in vivo efficacy of this compound in solid tumor models. In a head-to-head comparison with Bortezomib in a human breast tumor xenograft model, this compound significantly suppressed tumor growth, whereas Bortezomib showed little to no effect.[1][5] This suggests that the noncovalent and rapidly reversible nature of this compound may be particularly advantageous for treating solid tumors.[1][3][4]
Comparative Performance Data
The following tables summarize the key characteristics and preclinical performance of this compound in comparison to other widely used proteasome inhibitors.
| Characteristic | This compound | Bortezomib | Carfilzomib | Ixazomib |
| Binding Mechanism | Noncovalent, Rapidly Reversible | Covalent, Reversible | Covalent, Irreversible | Covalent, Reversible |
| Primary Target | Constitutive Proteasome (β5) | Constitutive & Immunoproteasome (β5) | Constitutive & Immunoproteasome (β5) | Constitutive & Immunoproteasome (β5) |
| Administration | Intraperitoneal (preclinical) | Intravenous or Subcutaneous | Intravenous | Oral |
Table 1: General Characteristics of Proteasome Inhibitors
| Parameter | This compound | Bortezomib |
| Constitutive Proteasome (IC50) | 18 nM | 8 nM |
| Immunoproteasome (IC50) | 2170 nM | 4 nM |
| Selectivity Ratio (Immuno/Constitutive) | 121 | 0.5 |
Table 2: In Vitro Selectivity for Proteasome Subtypes [1]
| Parameter | This compound | Bortezomib |
| Tumor Growth Inhibition | 76% | 8.7% (not statistically significant) |
| Effect on Body Weight | +0.12% | -6.21% |
Table 3: In Vivo Efficacy in Human Breast Cancer Xenograft Model (MDA-MB-231) [5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for evaluating proteasome inhibitors.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Proteasome Inhibitors PI-1840 and Carfilzomib
In the landscape of cancer therapeutics, proteasome inhibitors have emerged as a crucial class of drugs, particularly in the treatment of multiple myeloma. This guide provides a detailed comparison of a novel, noncovalent proteasome inhibitor, PI-1840, and the FDA-approved second-generation proteasome inhibitor, carfilzomib. This comparison is intended for researchers, scientists, and drug development professionals to provide an objective overview of their mechanisms of action, efficacy, and the experimental data supporting their potential.
Executive Summary
Carfilzomib is a potent, irreversible proteasome inhibitor approved for the treatment of relapsed or refractory multiple myeloma. It has demonstrated significant efficacy in clinical trials, improving progression-free survival and overall response rates. This compound, on the other hand, is a novel, noncovalent, and rapidly reversible proteasome inhibitor that has shown promising anti-tumor activity in preclinical studies, particularly against solid tumors. A key differentiator of this compound is its high selectivity for the constitutive proteasome over the immunoproteasome, suggesting a potential for a different safety profile. To date, no head-to-head clinical trials comparing the efficacy of this compound and carfilzomib have been conducted.
Mechanism of Action
Both carfilzomib and this compound target the chymotrypsin-like (CT-L) activity of the 20S proteasome, a key enzyme complex responsible for the degradation of cellular proteins. Inhibition of the proteasome leads to an accumulation of ubiquitinated proteins, which can induce cell cycle arrest and apoptosis in cancer cells.
Carfilzomib is a tetrapeptide epoxyketone that irreversibly binds to the N-terminal threonine-containing active sites of the 20S proteasome.[1][2][3] This covalent and irreversible binding leads to sustained inhibition of the proteasome's chymotrypsin-like activity.[1][4]
This compound is a noncovalent and rapidly reversible inhibitor of the proteasome's chymotrypsin-like activity.[5][6][7] This noncovalent interaction distinguishes it from the FDA-approved proteasome inhibitors, bortezomib and carfilzomib, which act covalently.[5][6] It is suggested that this reversible binding may contribute to a more favorable safety profile.[5][6]
Figure 1. Comparison of the inhibitory mechanisms of Carfilzomib and this compound on the proteasome.
Efficacy Data
Carfilzomib
Carfilzomib, in combination with other agents, has demonstrated significant efficacy in numerous clinical trials for multiple myeloma.
| Trial (Combination) | Patient Population | Key Efficacy Outcome | Reference |
| ASPIRE (KRd vs. Rd) | Relapsed Multiple Myeloma | Median PFS: 26.3 months vs. 17.6 months (HR 0.69) | [8][9] |
| ENDEAVOR (Kd vs. Vd) | Relapsed Multiple Myeloma | Median PFS: 18.7 months vs. 9.4 months (HR 0.53) | [8][10] |
| PX-171-003-A1 (monotherapy) | Relapsed/Refractory Multiple Myeloma | Overall Response Rate (ORR): 23.7% | [8][11] |
PFS: Progression-Free Survival; KRd: Carfilzomib, Lenalidomide, Dexamethasone; Rd: Lenalidomide, Dexamethasone; Kd: Carfilzomib, Dexamethasone; Vd: Bortezomib, Dexamethasone.
This compound
The efficacy of this compound has been evaluated in preclinical models, primarily in solid tumors.
| Experimental Model | Cell Line | Key Efficacy Outcome | Reference |
| In vitro | Various cancer cell lines | IC50 values ranging from 2.2 µM to 45.2 µM | [5][12] |
| In vivo (Xenograft) | MDA-MB-231 (human breast cancer) | Suppressed tumor growth (150 mg/kg daily) | [5][6][12] |
| In vitro | Osteosarcoma cell lines (MG-63, U2-OS) | Inhibition of proliferation and induction of apoptosis | [13] |
IC50: Half-maximal inhibitory concentration.
A notable finding from preclinical studies is that this compound suppressed the growth of human breast tumor xenografts in nude mice, whereas bortezomib did not show significant activity in the same model.[5][6][7]
Selectivity Profile
A significant difference between the two compounds lies in their selectivity for the constitutive proteasome versus the immunoproteasome.
| Compound | Selectivity | Reference |
| This compound | Over 100-fold more selective for the constitutive proteasome | [5][6][7] |
| Bortezomib | 2-fold more selective for the immunoproteasome | [5] |
The selectivity of carfilzomib for the constitutive versus immunoproteasome is not as clearly defined in the provided search results. However, this compound's marked preference for the constitutive proteasome may translate to a different spectrum of activity and potentially fewer off-target effects related to immunoproteasome inhibition.
Experimental Protocols
In Vitro Proteasome Activity Assay (for this compound)
To determine the inhibitory activity of this compound on the chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidylglutamyl peptide hydrolyzing (PGPH) activities of the proteasome, purified rabbit 20S proteasome was incubated with varying concentrations of this compound. The enzymatic activities were then measured using specific fluorogenic substrates. The IC50 values were calculated from the resulting dose-response curves.[5]
Figure 2. Workflow for in vitro proteasome activity assay.
In Vivo Xenograft Study (for this compound)
Nude mice were subcutaneously injected with human breast cancer cells (MDA-MB-231). Once tumors reached a palpable size, mice were treated with either vehicle, this compound (e.g., 150 mg/kg daily via intraperitoneal injection), or a comparator drug like bortezomib. Tumor volumes were measured at regular intervals to assess the anti-tumor efficacy of the treatments.[6][12]
Signaling Pathways
Inhibition of the proteasome by both this compound and carfilzomib leads to the accumulation of key cellular proteins that regulate cell cycle and apoptosis. This includes the accumulation of p27, Bax, and IκB-α.[5][6] The accumulation of IκB-α leads to the inhibition of the NF-κB pathway, which is critical for cancer cell survival.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
- 3. Carfilzomib (Kyprolis): A Novel Proteasome Inhibitor for Relapsed And/or Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carfilzomib - Wikipedia [en.wikipedia.org]
- 5. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]
- 9. Real‐life effectiveness of carfilzomib in patients with relapsed multiple myeloma receiving treatment in the context of early access: The CARMYN study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Clinical Trial Updates on Carfilzomib-Based Treatment for Patients with Multiple Myeloma [theoncologynurse.com]
- 12. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-covalent proteasome inhibitor this compound induces apoptosis and autophagy in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antitumor Effects of PI-1840 and Nutlin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of the noncovalent proteasome inhibitor, PI-1840, and the MDM2 antagonist, nutlin, in cancer cells. The combination of these two agents presents a promising therapeutic strategy by concurrently targeting distinct but complementary pathways involved in cancer cell survival and proliferation. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and workflows.
Mechanism of Action and Synergy
This compound is a potent and selective inhibitor of the chymotrypsin-like (CT-L) activity of the proteasome.[1][2][3] Unlike clinically approved proteasome inhibitors like bortezomib, this compound acts non-covalently and reversibly.[1][2] Inhibition of the proteasome leads to the accumulation of various cellular proteins that are normally degraded, including tumor suppressors and pro-apoptotic factors.[1][2]
Nutlin is a small molecule inhibitor of the MDM2-p53 interaction.[4][5] By binding to MDM2, nutlin prevents the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53.[4][5] This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[4][5]
The synergistic effect of combining this compound and nutlin stems from a dual impact on the p53 pathway. Nutlin directly activates p53 by preventing its degradation by MDM2. This compound, by inhibiting the proteasome, further prevents the degradation of activated p53 and other pro-apoptotic proteins, such as Bax, that are upregulated by p53. This combined action leads to a more robust and sustained activation of the p53 pathway, resulting in enhanced cancer cell death. This synergy is critically dependent on the p53 status of the cancer cells.
Quantitative Data Presentation
The synergistic effect of this compound and nutlin on cell viability has been quantified using the MTT assay in HCT-116 colon cancer cells. The following tables summarize the half-maximal inhibitory concentration (IC50) values for nutlin in the presence and absence of this compound.
Table 1: Synergistic Effect of this compound and Nutlin on HCT-116 p53+/+ Cell Viability
| This compound Concentration (µM) | Nutlin IC50 (µM) | Fold Sensitization |
| 0 | 6.2 | - |
| 5 | 2.7 | 2.3 |
| 10 | 2.0 | 3.1 |
| 15 | 1.4 | 4.4 |
Table 2: Lack of Synergistic Effect in HCT-116 p53-/- Cells
| This compound Concentration (µM) | Nutlin IC50 (µM) |
| 0 | 55.1 |
| 10 | 52.3 |
Data is derived from a study on the discovery of this compound. The results demonstrate that this compound sensitizes p53 wild-type (p53+/+) HCT-116 cells to nutlin in a dose-dependent manner, as evidenced by the decreasing IC50 values of nutlin with increasing concentrations of this compound. In contrast, this sensitization is not observed in p53 null (p53-/-) HCT-116 cells, highlighting the p53-dependent nature of this synergistic interaction.
Experimental Protocols
The following are representative protocols for the key experiments used to evaluate the synergistic effects of this compound and nutlin.
Cell Viability (MTT) Assay
This assay colorimetrically measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, nutlin, or a combination of both for 48-72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[6][7][8][9][10]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[6][8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][7][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound, nutlin, or their combination for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).[11][12][13][14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[11][14]
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathway.
-
Protein Extraction: Treat cells with the drug combination, and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the proteins of interest (e.g., p53, Bax, Bcl-2, and loading controls like β-actin or GAPDH).[15][16][17][18]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Mandatory Visualizations
Signaling Pathway of this compound and Nutlin Synergy
References
- 1. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. Enhanced Anti-Melanoma Activity of Nutlin-3a Delivered via Ethosomes: Targeting p53-Mediated Apoptosis in HT144 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. biocompare.com [biocompare.com]
- 18. Expression profiles of p53, p21, bax and bcl-2 proteins in all-trans-retinoic acid treated primary and metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PI-1840: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the proteasome inhibitor PI-1840, understanding the correct disposal procedures is a critical component of laboratory safety and operational efficiency. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring compliance and safety within the laboratory environment.
Recent safety data indicates that this compound (CAS 1401223-22-0) is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[1] This classification simplifies the disposal process, as it does not necessitate handling as hazardous waste. However, adherence to standard laboratory best practices for chemical waste disposal remains paramount.
Chemical and Physical Properties
A summary of the key identifiers and properties of this compound is provided in the table below for easy reference.
| Identifier | Value |
| Chemical Name | N-Isopropyl-2-(4-propylphenoxy)-N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide |
| CAS Number | 1401223-22-0[1][2][3][] |
| Molecular Formula | C22H26N4O3[2] |
| Molecular Weight | 394.47 g/mol [2] |
| Appearance | Solid |
| Solubility | Soluble in DMSO and ethanol[5] |
Disposal Protocol for this compound
The following protocol outlines the recommended step-by-step procedure for the disposal of this compound in a laboratory setting. This process is designed to be straightforward and aligns with general safety guidelines for non-hazardous chemical waste.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves, before handling the compound.
2. Spill Management:
-
In the event of a spill, avoid generating dust.[1]
-
Carefully sweep up the solid material.
-
Collect the spilled substance and any contaminated materials (e.g., paper towels) into a designated, clearly labeled waste container.
3. Waste Collection:
-
Solid Waste: Place un-used or waste this compound powder into a non-hazardous solid chemical waste container. Ensure the container is compatible with the chemical and properly sealed.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be disposed of in the solid waste container. Non-disposable glassware should be decontaminated by washing with an appropriate solvent (e.g., ethanol) followed by a standard laboratory detergent and water rinse.
-
Solutions: For solutions of this compound, consult your institution's guidelines for non-hazardous liquid waste. Typically, small quantities of non-hazardous, water-miscible solutions can be disposed of down the drain with copious amounts of water, but local regulations must be followed. If in doubt, collect in a designated non-hazardous liquid waste container.
4. Labeling and Storage:
-
Clearly label the waste container as "Non-Hazardous Chemical Waste" and list the contents, including "this compound".
-
Store the waste container in a designated area away from incompatible materials pending pickup by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.
5. Final Disposal:
-
Arrange for the disposal of the waste through your institution's established procedures for non-hazardous chemical waste. This is typically handled by the EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling PI-1840
Essential Safety and Handling Guide for PI-1840
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), handling, storage, and disposal are based on general best practices for laboratory chemicals and should be implemented to ensure a safe working environment.
While one supplier has indicated that a Safety Data Sheet (SDS) is not required for "Proteasome Inhibitor XXIII, this compound" under Regulation (EC) No. 1907/2006 (REACH) as it is not classified as a hazardous substance, it is crucial to handle all laboratory chemicals with care.[1]
Chemical Identifiers
| Identifier | Value |
| CAS Number | 1401223-22-0[2] |
| Molecular Formula | C22H26N4O3[2] |
| Molecular Weight | 394.475[2] |
| PubChem CID | 56945245[2] |
Personal Protective Equipment (PPE)
Proper PPE is essential to minimize exposure and ensure personal safety. The following PPE should be worn when handling this compound:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[3]
-
Body Protection: Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[3]
-
Respiratory Protection: If working in an area with insufficient ventilation or where dusts may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Avoid breathing dust, vapor, mist, or gas.[3]
-
Ensure adequate ventilation and use a mechanical exhaust system if necessary.[3][4]
-
Do not eat, drink, or smoke in the handling area.[4]
Storage:
-
Keep the container tightly closed and properly labeled.[3][4]
-
Store away from direct sunlight and incompatible materials such as strong oxidizing agents.[3]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, provincial, and local regulations.[4] Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
Accidental Release Measures
In the event of a spill:
-
If it is safe to do so, prevent further spillage.
-
Soak up the spill with a non-combustible absorbent material.
-
Place the used absorbent material in a suitable, labeled container for disposal.[4]
-
Ensure the area is well-ventilated.
First-Aid Measures
-
If on Skin: Wash with plenty of water. If skin irritation or a rash occurs, seek medical advice.[4]
-
If in Eyes: Flush eyes with water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[3]
-
If Swallowed: Wash out the mouth with water and seek immediate medical aid.[3]
Experimental Context: Mechanism of Action
This compound is a noncovalent and rapidly reversible proteasome inhibitor.[5][6][7] It is highly selective for the chymotrypsin-like (CT-L) activity of the proteasome.[5][7][8] Inhibition of the proteasome leads to the accumulation of its substrate proteins, such as p27, Bax, and IκB-α, which can induce apoptosis and inhibit survival pathways in cancer cells.[5][7][8]
Caption: Mechanism of action of this compound as a proteasome inhibitor.
This diagram illustrates how this compound inhibits the chymotrypsin-like activity of the 26S proteasome. This inhibition prevents the degradation of proteasome substrates, leading to their accumulation. The accumulation of these substrates, which include tumor suppressors and pro-apoptotic proteins, ultimately results in the induction of apoptosis and the inhibition of cell survival pathways.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pipharm.com [pipharm.com]
- 4. richardspaint.com [richardspaint.com]
- 5. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
